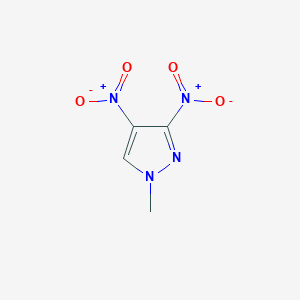

1-methyl-3,4-dinitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-2-3(7(9)10)4(5-6)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTOUIPOAUVOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66296-67-1 | |

| Record name | 1-methyl-3,4-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Thermal Stability & Physicochemical Characterization of Methylated Nitropyrazoles

Executive Summary

The transition from traditional melt-cast explosives (e.g., TNT) to high-nitrogen heterocycles is driven by the need for higher density and detonation performance without sacrificing thermal stability. Methylated nitropyrazoles—specifically 1-methyl-3,4,5-trinitropyrazole (MTNP) and 1-methyl-3,4-dinitropyrazole (3,4-MDNP) —represent a critical class of energetic materials.[1]

Methylation of the pyrazole ring replaces the acidic N-H proton, eliminating intermolecular hydrogen bonding. While this often lowers the melting point (facilitating melt-casting), it fundamentally alters the thermal decomposition kinetics. This guide provides a deep technical analysis of these stability profiles, supported by experimental protocols and mechanistic insights.

Part 1: Structural Dynamics & Methylation Effects

The Methylation Trade-off

In non-methylated nitropyrazoles (e.g., 3,4,5-trinitropyrazole, TNP), the N-H moiety acts as a hydrogen bond donor, creating strong intermolecular networks that elevate density and melting points. Methylation (

-

Density Impact: Methylation typically reduces crystal density due to the steric bulk of the methyl group and loss of efficient packing. However, MTNP retains a high density (

) comparable to HMX, making it an anomaly among methylated derivatives. -

Thermal Impact: The removal of the acidic proton eliminates a primary pathway for sensitivity (proton transfer), generally increasing the decomposition onset temperature (

), even if the melting point (

Isomerism: 3,4- vs. 3,5- Substitution

The position of nitro groups relative to the N-methyl group dictates stability.

-

3,4-MDNP: Asymmetric distribution. Exhibits a very low melting point (~20–23°C), making it a candidate for liquid explosives or energetic plasticizers.[1]

-

3,5-MDNP: Symmetric distribution.[1] Typically exhibits higher lattice energy and thermal stability than the 3,4-isomer.

Part 2: Thermal Characterization Data[1][2][3][4][5][6]

The following table synthesizes thermal data for key methylated nitropyrazoles compared to standard benchmarks.

| Compound | Structure | Density ( | Melting Point ( | Decomp.[1][2] Temp ( | Detonation Vel. ( |

| MTNP | 1-Me-3,4,5-trinitro | 1.87 | 91.5 | 248 – 280 | 8,650 |

| 3,4-MDNP | 1-Me-3,4-dinitro | 1.67 | 20 – 23 | 298 | ~7,800 |

| 3,5-MDNP | 1-Me-3,5-dinitro | 1.80 | 173 | 316 | ~8,000 |

| TNT | (Benchmark) | 1.65 | 80 | 295 | 6,900 |

| RDX | (Benchmark) | 1.82 | 204 | 210 | 8,750 |

Analyst Note: MTNP is the standout candidate for melt-cast applications because its

(91.5°C) is ideal for steam-heated casting processes, and its wide liquid range () provides a significant safety margin during processing.

Part 3: Decomposition Mechanisms

Understanding how these molecules fail thermally is essential for safety modeling. The decomposition of MTNP and MDNP follows two primary competing pathways.

Primary Pathways

-

Homolytic Scission (C-NO₂): The weakest bond is typically the C-NO₂ bond at the 3 or 5 position. This radical cleavage is the rate-determining step (RDS) in high-temperature regimes.

-

Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (-ONO), followed by NO elimination. This is often observed in DSC as a pre-ignition exotherm.

Visualization of Decomposition Logic

Figure 1: Thermal decomposition cascade of 1-methyl-3,4,5-trinitropyrazole (MTNP). The wide window between melting and scission is the safety margin.

Part 4: Experimental Protocols

To validate the data above, precise thermal analysis is required. Standard pharmaceutical DSC protocols are insufficient due to the deflagration risk of energetic materials.

Protocol: High-Fidelity DSC for Energetics

Objective: Determine onset temperature (

Equipment:

-

DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Crucibles: High-pressure gold-plated steel pans (up to 100 bar) OR hermetically sealed aluminum pans (if

and mass is low). Do not use open pans; sublimation will skew kinetics.

Workflow:

-

Sample Prep: Weigh 0.5 – 1.0 mg of sample. Warning: Exceeding 1.0 mg can result in cell rupture during detonation.

-

Encapsulation: Hermetically seal the pan. Verify seal integrity by weighing before and after a vacuum stress test if possible.

-

Calibration: Calibrate temperature using Indium (

) and Zinc ( -

Run Parameters:

-

Equilibrate at 30°C.

-

Ramp 5.0°C/min to 350°C. (Lower rates like 2°C/min are better for kinetic calculations; 5°C/min is standard for screening).

-

Purge: Nitrogen at 50 mL/min.

-

-

Analysis: Integrate the exothermic peak to calculate Enthalpy of Decomposition (

).

Synthesis Workflow (MTNP)

The synthesis of MTNP is a two-stage process ensuring regioselectivity.

Figure 2: Synthesis route for MTNP via oxidative iodination followed by nitro-displacement.

Part 5: Safety & Sensitivity Profile

Thermal stability must be contextualized with mechanical sensitivity. MTNP exhibits a "best-in-class" balance.

-

Impact Sensitivity (

):-

MTNP: ~60 cm (2 kg drop weight). Comparable to TNT.

-

RDX: ~24 cm (Sensitive).

-

-

Friction Sensitivity:

-

MTNP: > 350 N.

-

PETN: ~60 N.

-

Conclusion: MTNP is classified as an Insensitive High Explosive (IHE) candidate. Its thermal stability (

References

-

Zhang, S., et al. (2020).[3] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(13). Link

-

Liu, Y., et al. (2025).[4] "Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP)." Journal of Energetic Materials. Link

-

Dalinger, I. L., et al. (2025).[5] "Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene." ResearchGate.[3][5][6] Link

-

Klapötke, T. M. (2014).[7] "Chemistry of High-Energy Materials." De Gruyter. (Standard text for DSC protocols in energetics).

-

Sinditskii, V. P., et al. (2015). "Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism." Thermochimica Acta. Link

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Crystal Growth of Nitrated Pyrazoles for X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Critical Art of Crystallizing Nitrated Pyrazoles

The successful elucidation of a molecular structure by single-crystal X-ray diffraction is wholly contingent on the quality of the crystal specimen.[1] For the chemist, particularly those working with energetic materials such as nitrated pyrazoles, obtaining a diffraction-quality crystal is often the most significant hurdle in the characterization process.[2] Nitrated pyrazoles, a class of compounds with applications ranging from pharmaceuticals to energetic materials, present unique challenges in crystallization due to their often high polarity, potential for polymorphism, and inherent energetic nature.[3][4]

This guide provides a comprehensive overview of the principal techniques for growing single crystals of nitrated pyrazoles suitable for X-ray diffraction analysis. It moves beyond a mere recitation of steps to explain the underlying principles and rationale behind experimental choices, empowering the researcher to troubleshoot and optimize their crystallization experiments. The protocols described herein are designed to be self-validating systems, grounded in established crystallographic and chemical principles.

PART 1: Foundational Principles for Success

Before delving into specific techniques, it is crucial to understand the factors that universally govern crystal growth.

-

Purity is Paramount: The purer the compound, the higher the probability of obtaining high-quality single crystals.[5] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. It is strongly recommended to purify the nitrated pyrazole sample by recrystallization or chromatography before attempting to grow single crystals.

-

The Quest for Supersaturation: Crystal growth occurs from a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[6] All crystallization techniques are essentially methods to achieve and control the rate of supersaturation. A slow approach to supersaturation is generally preferred, as it allows for the formation of a limited number of nuclei, which can then grow into larger, more ordered crystals.[6]

-

Solvent Selection: The Make-or-Break Decision: The choice of solvent is arguably the most critical variable in a crystallization experiment. An ideal solvent for crystal growth is one in which the compound is moderately soluble.[7] If the compound is too soluble, it will be difficult to achieve supersaturation. If it is too insoluble, it will be challenging to dissolve a sufficient amount of the material. For polar compounds like nitrated pyrazoles, polar solvents are a good starting point, adhering to the "like dissolves like" principle.[8]

-

Patience and a Steady Hand: Crystallization is often a slow process, sometimes taking days or even weeks.[2] Mechanical disturbances, such as vibrations or frequent movement of the crystallization vessel, can induce rapid precipitation and the formation of many small crystals instead of a few large ones.[5] It is advisable to set up crystallization experiments in a quiet, undisturbed location.

PART 2: Core Crystallization Techniques for Nitrated Pyrazoles

The following techniques are the most commonly employed and successful methods for growing single crystals of organic molecules, including nitrated pyrazoles.

Slow Evaporation

This is often the simplest and most successful method for obtaining single crystals.[9] The principle is straightforward: as the solvent slowly evaporates from a solution, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[10]

-

Solvent Screening: Begin by identifying a suitable solvent or solvent system. Test the solubility of a small amount of your nitrated pyrazole in various solvents. A good starting point for nitrated pyrazoles includes ethanol, methanol, acetone, ethyl acetate, and acetonitrile.[11][12]

-

Prepare a Near-Saturated Solution: Dissolve the purified nitrated pyrazole in the chosen solvent at room temperature to create a solution that is just below saturation. Gentle warming can be used to dissolve the compound, but be cautious with energetic materials.

-

Filter the Solution: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel.[7] Suitable vessels include small beakers, vials, or test tubes.[9]

-

Cover the Vessel: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle, or by using a watch glass with a small gap.[9][10]

-

Incubate in a Quiet Environment: Place the vessel in a location free from vibrations and significant temperature fluctuations.[7]

-

Monitor and Harvest: Check the vessel periodically for crystal growth. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.[6] Do not allow the crystals to dry out completely, as this can lead to loss of crystallinity.

-

The rate of evaporation is a critical parameter. Faster evaporation leads to rapid supersaturation and the formation of many small crystals. Slower evaporation promotes the growth of fewer, larger crystals.[6] The number and size of the holes in the covering can be adjusted to control the evaporation rate.

-

If the compound "oils out" instead of crystallizing, it may be too soluble in the chosen solvent.[13] In this case, try a solvent in which the compound is less soluble or consider a mixed solvent system.

Slow Cooling

This technique is particularly effective for compounds that exhibit a significant increase in solubility with temperature.[10] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

-

Solvent Selection: Choose a solvent in which your nitrated pyrazole is sparingly soluble at room temperature but significantly more soluble at a higher temperature.

-

Prepare a Saturated Solution at Elevated Temperature: Add the nitrated pyrazole to the solvent and heat the mixture while stirring until the solid is completely dissolved. Ensure that you are using a vessel that can be safely heated and sealed.

-

Insulate for Slow Cooling: To ensure slow cooling, the vessel can be placed in a Dewar flask filled with hot water or wrapped in glass wool or cotton.[10] This prevents a rapid drop in temperature, which would cause the compound to precipitate rather than crystallize.

-

Allow to Cool Undisturbed: Let the setup cool to room temperature over several hours or even days.

-

Harvesting: Once the solution has reached room temperature and crystals have formed, they can be harvested as described in the slow evaporation protocol. Further crystal growth can sometimes be achieved by subsequently placing the vessel in a refrigerator or freezer.

-

The rate of cooling directly influences the size and quality of the crystals. Slower cooling rates are generally preferred.

-

This method is well-suited for compounds that are thermally stable at the required temperatures. Given the energetic nature of nitrated pyrazoles, caution must be exercised when heating these compounds. Always perform a thermal stability analysis (e.g., DSC) before attempting crystallization at elevated temperatures.

Vapor Diffusion

Vapor diffusion is a powerful and versatile technique, particularly useful when only small amounts of material are available.[13] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.

-

Prepare the Reservoir: In a small beaker or the well of a crystallization plate, place a small amount of the anti-solvent.

-

Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your nitrated pyrazole in a "good" solvent.

-

Assemble the System: Invert the coverslip and place it over the beaker or well, creating a sealed chamber. The drop of your compound solution is now "hanging" over the reservoir of the anti-solvent.

-

Incubate: Store the sealed chamber in an undisturbed location. The more volatile anti-solvent will vaporize and diffuse into the drop, while the less volatile "good" solvent may diffuse out of the drop. This change in solvent composition within the drop leads to supersaturation and crystal growth.

-

Monitor and Harvest: Observe the drop periodically under a microscope. Once crystals have grown to a suitable size, they can be carefully harvested.

-

The choice of "good" solvent and "anti-solvent" is crucial. The two solvents must be miscible. The anti-solvent should be more volatile than the good solvent.

-

The rate of diffusion can be controlled by adjusting the temperature. Lower temperatures will slow down the diffusion process, which can sometimes lead to better crystals.[13]

Experimental Workflow for Crystal Growth of Nitrated Pyrazoles

Caption: A generalized workflow for obtaining single crystals of nitrated pyrazoles.

Data Summary: Solvent Systems for Nitrated Pyrazole Crystallization

| Nitrated Pyrazole Derivative | Crystallization Method | Solvent System | Reference |

| 1-Amino-3,5-dinitropyrazole | Slow Evaporation | Ethanol | [11] |

| 4-Nitropyrazole | Recrystallization | Ether/Hexane | |

| 4-Nitropyrazole | Recrystallization | Hot Water | [14] |

| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | Slow Evaporation | Methanol | [12] |

| 4-Diazo-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole | Slow Evaporation | Acetone | [15] |

| 3,5-Dinitropyrazole and 4-Chloro-3,5-dinitropyrazole solid solution | Slow Evaporation | Aqueous solution with HCl | [16] |

Safety Precautions for Handling Nitrated Pyrazoles

Nitrated pyrazoles are energetic materials and must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Avoid Friction, Shock, and Static Discharge: Handle these compounds gently. Avoid grinding or subjecting them to impact. Use non-sparking tools and ensure proper grounding to prevent static discharge.

-

Small-Scale Operations: Whenever possible, work with small quantities of material, especially during initial crystallization trials.

-

Ventilation: Handle nitrated pyrazoles in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

-

Consult Safety Data Sheets (SDS): Always consult the SDS for the specific nitrated pyrazole you are working with for detailed safety information.

Conclusion

The successful growth of single crystals of nitrated pyrazoles for X-ray diffraction is an achievable, albeit challenging, endeavor. A systematic approach, beginning with rigorous purification and thoughtful solvent selection, is essential. The techniques of slow evaporation, slow cooling, and vapor diffusion, when applied with patience and an understanding of their underlying principles, provide a powerful toolkit for the researcher. By carefully controlling the rate of supersaturation and minimizing mechanical disturbances, high-quality crystals suitable for unlocking the three-dimensional molecular architecture of these important compounds can be obtained.

References

-

Slow Evaporation Method. (n.d.). Retrieved from [Link]

-

Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. (n.d.). ChemRxiv. Retrieved from [Link]

-

The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. (2025, October 21). ResearchGate. Retrieved from [Link]

- WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.

-

Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

1-allyl-4-nitropyrazole. (2006, September 29). Org Prep Daily - WordPress.com. Retrieved from [Link]

-

4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

-

The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. (n.d.). Retrieved from [Link]

-

Growing Crystals. (n.d.). MIT. Retrieved from [Link]

-

X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023, January 3). UNED. Retrieved from [Link]

-

Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. (n.d.). Crystal Growth & Design - ACS Publications. Retrieved from [Link]

-

How To Grow Crystals. (2015, April 28). The Center for Xray Crystallography - University of Florida. Retrieved from [Link]

-

Synthesis, crystal structure and thermal property of 1-amino-3, 5-dinitropyrazole. (n.d.). ResearchGate. Retrieved from [Link]

-

crystallography-crystallization-guide.pdf. (n.d.). IMSERC. Retrieved from [Link]

-

Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013, April 10). acrhem. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. (2023, January 3). Semantic Scholar. Retrieved from [Link]

-

Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025, February 24). RSC Publishing. Retrieved from [Link]

-

Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018, July 2). OSTI. Retrieved from [Link]

-

The crystal structure of the solid solution of 3,5-dinitropyrazole and 4-chlorine-3,5-dinitropyrazole, C3H1.24Cl0.76N4O4. (2019, September 11). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. Retrieved from [Link]

-

How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved from [Link]

-

Crystal Growth. (n.d.). Biology Linac Coherent Light Source. Retrieved from [Link]

- DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.

-

Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

-

The crystal structure of pyrazole nitrate. (2025, January 8). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI. Retrieved from [Link]

-

How to select the best solvent or re crystallization?. (2019, March 20). ResearchGate. Retrieved from [Link]

-

Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growing Crystals [web.mit.edu]

- 6. How To [chem.rochester.edu]

- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]

- 12. unifr.ch [unifr.ch]

- 13. acrhem.org [acrhem.org]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

compatibility testing of pyrazole explosives with binders and plasticizers

Application Note: Physicochemical Compatibility Assessment of Pyrazole-Based Energetic Materials

Executive Summary

The emergence of nitropyrazoles (e.g., 3,4-dinitropyrazole [DNP], LLM-116) as low-sensitivity, high-energy density materials (HEDMs) presents unique formulation challenges.[1] Unlike traditional nitramines (RDX, HMX), many pyrazoles possess an acidic proton on the heterocyclic nitrogen (N-H).[1] This moiety creates specific incompatibility risks when paired with basic curing agents or polar plasticizers commonly used in Polymer Bonded Explosives (PBXs) and solid propellants.

This Application Note details a tiered compatibility assessment protocol. It synthesizes thermal screening (DSC) with long-term chemical stability testing (VST) to detect critical failure modes such as catalytic decomposition, gas evolution, and cure interference.[1]

Trans-Disciplinary Insight: For pharmaceutical scientists, the protocols described herein for Energetic Materials (EMs) are physically identical to API-Excipient Compatibility Testing . Both fields utilize DSC to detect eutectic formation and catalytic degradation, differing only in the "failure" consequence (loss of potency vs. thermal runaway).

The Mechanistic Challenge: Pyrazole Chemistry

The core compatibility issue with pyrazoles lies in the N-H acidity .

-

Acid-Base Reactions: The acidic proton can react with basic curing catalysts (e.g., amines, ferric acetylacetonate) or isocyanates used in HTPB (Hydroxyl-Terminated Polybutadiene) systems, inhibiting the cure or destabilizing the explosive.

-

Nucleophilic Attack: In GAP (Glycidyl Azide Polymer) systems, the polarity of the pyrazole can induce plasticizer migration or solvation, altering mechanical properties.

Visualizing the Compatibility Assessment Workflow

The following diagram outlines the logical flow from material selection to final compatibility verdict.

Figure 1: Tiered compatibility assessment workflow compliant with STANAG 4147 logic.

Protocol A: Differential Scanning Calorimetry (DSC)[1][2][3][4]

DSC is the primary screening tool. It detects incompatibility by measuring the shift in the exothermic decomposition peak temperature (

Experimental Setup (Per STANAG 4147)

-

Sample Preparation:

-

Pure A: 2.0 mg Pyrazole explosive.

-

Pure B: 2.0 mg Binder/Plasticizer (cured if polymer).[1]

-

Mixture (M): 2.0 mg 1:1 (wt/wt) physical mixture of A and B. Note: Ensure intimate contact by light grinding, but avoid friction ignition.

-

-

Crucibles: Aluminum hermetic pans (pinhole lids are acceptable if gas pressure is excessive, but hermetic is preferred to retain volatiles).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Heating Rate: 2°C/min (Standard) or 5°C/min. High rates (e.g., 20°C/min) mask subtle catalytic effects and should be avoided for compatibility studies.[1]

-

Range: Ambient to 400°C (or through decomposition).

Data Interpretation Criteria

Calculate the peak shift:

| Classification | Action | |

| 0°C to 4°C | Compatible | Proceed to VST. |

| 4°C to 20°C | Moderately Incompatible | Requires VST validation; likely long-term instability. |

| > 20°C | Incompatible | STOP. High risk of processing accident or shelf-life failure.[1] |

Note: A shift in melting point (endotherm) often indicates eutectic formation (physical interaction), which is not necessarily chemical incompatibility.[1] Focus on the exothermic decomposition peak.

Protocol B: Vacuum Stability Test (VST)

While DSC is rapid, it operates at high temperatures that may force reactions that never occur at storage conditions. VST is the definitive "legal" compatibility test in NATO nations.

Experimental Setup

-

Apparatus: Electronic pressure transducer block or mercury manometer (traditional).

-

Sample Mass:

-

Conditions: Evacuate tubes to < 5 mmHg. Heat block to 100°C (for RDX/HMX class materials) or 80°C (for nitrate esters) for 40 to 48 hours .[1]

-

Measurement: Record pressure rise over time. Convert to volume at Standard Temperature and Pressure (STP).

Calculation & Logic

The "Reacted Volume" (

Pass/Fail Criteria (STANAG 4147):

- mL (per 5g mixture): Compatible.[1]

- mL: Incompatible.

Application Data: Pyrazole Compatibility Matrix

The following table synthesizes typical behavior of acidic nitropyrazoles (like DNP) versus common binder systems.

| System Component | Interaction Type | DSC Result ( | VST Result ( | Verdict |

| HTPB / IDP (Inert) | Physical Wetting | < 2°C | < 1 mL | Compatible |

| GAP (Azide Polymer) | Polar Interaction | 3-5°C | 2-4 mL | Borderline (Requires stabilizer) |

| Basic Cure Catalyst | Acid-Base Reaction | > 15°C | > 10 mL | INCOMPATIBLE |

| Nitrate Ester Plasticizer | Solvation/Migration | 2°C | < 2 mL | Compatible |

Decision Logic for "Borderline" Cases

When DSC shows a shift (e.g., 5°C) but VST is passing (< 3 mL), the system is likely chemically stable at storage temperatures but kinetically unstable at processing temperatures.

-

Mitigation: Use blocked isocyanates or neutral cure catalysts.

Figure 2: Distinguishing physical eutectic interference from chemical incompatibility.

References

-

NATO Standardization Office. (2001).[1] STANAG 4147: Chemical Compatibility of Ammunition Components with Explosives. NATO.

- Context: Defines the 4°C DSC shift and 5 mL VST limits used globally.

-

Muravyev, N. V., et al. (2016).[1] Thermal Decomposition of Nitropyrazoles. ResearchGate.

-

Klerk, W., et al. (2010).[1][5] Studies on compatibility of energetic materials by thermal methods. Journal of Aerospace Technology and Management.

-

TA Instruments. (2025).

-

Zhang, J., et al. (2021).[1] Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC/NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. scielo.br [scielo.br]

- 6. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

Troubleshooting & Optimization

minimizing impact sensitivity of 1-methyl-3,4-dinitro-1H-pyrazole crystals

Topic: Minimizing Impact Sensitivity of 1-methyl-3,4-dinitro-1H-pyrazole (MDNP)

Status: Operational Role: Senior Application Scientist Ticket ID: MDNP-OPT-2024 Audience: Chemical Engineers, Energetic Material Scientists, Pharmaceutical Process Chemists

Executive Summary

You are encountering high impact sensitivity in this compound (MDNP). This is a known challenge with nitro-heterocycles, where sensitivity is rarely an intrinsic molecular property alone but a derivative of crystal habit, defect density, and particle size distribution (PSD) .

In this guide, we treat MDNP not just as an energetic material, but as a lattice engineering challenge. The principles below—defect minimization, void reduction, and habit modification—are shared between high-performance explosives and pharmaceutical stability.

Module 1: Crystal Morphology & Defect Control

User Question: My MDNP crystals are testing at <5 J (very sensitive) on the drop-weight impact test. The purity is >98%. Why is it still so sensitive?

Technical Diagnosis: High purity does not guarantee low sensitivity. The culprit is likely crystal habit (shape) and internal defects .

-

Acicular (Needle) Habit: If your MDNP crystallizes as needles, they fracture easily under mechanical stress. This fracture creates fresh, unpassivated surfaces and friction, leading to local heating.

-

Crystal Voids (Inclusions): Solvent trapped inside the crystal lattice forms "hot spots." Under impact, these voids collapse adiabatically. The gas inside compresses, heating up rapidly (often >1000 K in nanoseconds), igniting the surrounding lattice.

Troubleshooting Protocol: Controlled Cooling Recrystallization

Goal: Transform acicular needles into blocky/polyhedral crystals with minimal voids.

Step-by-Step Methodology:

-

Solvent Selection: Use a Binary Solvent System .

-

Solvent (Good): Ethyl Acetate or Acetone (High solubility).

-

Anti-Solvent (Poor): Ethanol or n-Heptane (Low solubility).

-

Rationale: Single-solvent evaporation often yields fast-growing needles. Anti-solvent addition allows precise control over supersaturation.

-

-

Saturation & Seeding:

-

Dissolve crude MDNP in the "Good" solvent at 50°C.

-

Add "Anti-solvent" dropwise until slight turbidity appears.

-

Critical Step: Add 0.1% w/w seed crystals (milled, blocky MDNP). Seeding bypasses primary nucleation, preventing uncontrolled crashing out.

-

-

Linear Cooling Ramp:

-

Cool from 50°C to 5°C at a rate of 0.2°C/min .

-

Why? Rapid cooling (>1°C/min) traps solvent inclusions. Slow cooling allows the lattice to reject impurities and solvent.

-

-

Isolation:

-

Filter and wash with cold anti-solvent.

-

Drying: Vacuum dry at 40°C. Do not tray dry without vacuum, as this promotes surface caking.

-

Data Visualization: The Hot Spot Mechanism The following diagram illustrates why crystal defects lead to detonation under impact.

Caption: Figure 1. The "Hot Spot" theory of initiation.[1][2][3] Defects (blue) convert impact energy into heat, while perfect crystals (green) dissipate it safely.

Module 2: Impurity Profile Management

User Question: I see a small impurity peak (1-2%) in HPLC. Could this be affecting safety?

Technical Diagnosis: Yes. In MDNP synthesis (often methylation of 3,4-dinitropyrazole), common impurities include isomers (3,5-DNP derivatives) or incomplete methylation products .

-

Eutectic Formation: Impurities lower the melting point. A lower melting point often correlates with a lower "critical temperature" for thermal runaway.

-

Sensitization: Some isomers are chemically less stable. If they decompose at lower temperatures, they act as triggers for the bulk MDNP.

Impurity Impact Table

| Impurity Type | Likely Source | Effect on Safety | Mitigation |

| 3,4-DNP (Parent) | Incomplete Methylation | High. Acidic proton can react with metals to form sensitive salts. | Wash organic phase with dilute NaHCO₃. |

| 3,5-Isomer | Regioisomerism during synthesis | Medium. Disrupts crystal packing, lowering density. | Recrystallize from Ethanol/Water (solubility difference). |

| Nitration Acids | Trapped H₂SO₄/HNO₃ | Critical. Catalyzes decomposition (autocatalysis). | Verify pH of filtrate is neutral (pH 6-7). |

Module 3: Phlegmatization (Coating)

User Question: We optimized the crystal shape, but the sensitivity is still too high for our specific transport requirements. What now?

Technical Diagnosis: If crystal engineering hits a limit, you must apply phlegmatization . This involves coating the crystals with a chemically inert, viscoelastic polymer or wax. The coating acts as a mechanical buffer, absorbing impact energy and preventing crystal-to-crystal friction.

Protocol: Slurry Coating Technique

-

Preparation: Suspend MDNP crystals in water (MDNP is non-hygroscopic and insoluble in water).

-

Binder Selection:

-

Option A (Wax): Synthetic Wax (e.g., Paraffin) - cheap, effective.

-

Option B (Polymer): Viton (Fluoroelastomer) - high thermal stability, high density.

-

-

Emulsion Addition:

-

Dissolve the binder in a carrier solvent (e.g., Acetone for Viton).

-

Slowly add this lacquer to the agitated water/MDNP slurry.

-

-

Distillation:

-

Heat the slurry to evaporate the carrier solvent (Acetone). The binder will precipitate specifically onto the MDNP crystal surfaces.

-

-

Result: A "Polymer-Bonded Explosive" (PBX) molding powder with significantly reduced sensitivity (

often increases by >100%).

Workflow Visualization: Optimization Logic

Caption: Figure 2. Decision logic for troubleshooting sensitivity issues in energetic crystals.

References

-

Walley, S. M., et al. "Crystal sensitivities of energetic materials." ResearchGate, 2025.[1][4][5][6] Link

-

Kosareva, E. K., et al. "From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine."[5] Crystal Growth & Design, 2025. Link

-

Zhang, X., et al. "Crystal Structure and Sensitivity of 1-Methyl-4,5-dinitroimidazole."[7] Chinese Journal of Energetic Materials, 2012.[7] Link

-

Johnson, B. P., et al. "Observing Hot Spot Formation in Individual Explosive Crystals Under Shock Compression."[3] Journal of Physical Chemistry A, 2020.[3] Link

-

Benchchem Application Notes. "Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. Observing Hot Spot Formation in Individual Explosive Crystals Under Shock Compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cystal Structure and Sensitivity of 1-Methy-4,5-dinitroimidazole [energetic-materials.org.cn]

Validation & Comparative

A Crystallographic Comparison of 1-Methyl-3,4-dinitro-1H-pyrazole: Benchmarking a Promising Energetic Material

In the relentless pursuit of advanced energetic materials with enhanced performance and improved safety profiles, the dinitropyrazole scaffold has emerged as a promising energetic core. This guide provides a comprehensive analysis of the single crystal X-ray diffraction data for 1-methyl-3,4-dinitro-1H-pyrazole, a key derivative in this class. By comparing its crystallographic parameters with established energetic materials, we aim to provide researchers, scientists, and drug development professionals with critical structural insights that underpin its performance characteristics.

The Decisive Role of Crystal Structure in Energetic Materials

The arrangement of molecules in a crystal lattice is a critical determinant of an energetic material's properties. Key parameters such as density, thermal stability, and sensitivity to initiation are intrinsically linked to the intricacies of the crystal packing, intermolecular interactions, and molecular conformation. Single crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this three-dimensional atomic arrangement, providing a foundational understanding for the rational design of new and improved energetic compounds.[1][2]

Unveiling the Crystal Structure of this compound

The single crystal structure of this compound has been determined and reported in the Chinese Journal of Explosives & Propellants.[3][4][5][6] This data provides a fundamental blueprint for understanding its energetic potential. The key crystallographic parameters are summarized in the table below.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Comparative Crystallographic Analysis

To contextualize the properties of this compound, a comparison with other well-characterized energetic materials is essential. Here, we benchmark its crystallographic data against two standards: the powerful and widely used RDX (Cyclotrimethylenetrinitramine) and the insensitive high explosive LLM-116 (4-amino-3,5-dinitropyrazole).

| Parameter | This compound | RDX (α-form)[7][8][9] | LLM-116 (as Sodium Salt)[10] |

| Formula | C4H4N4O4 | C3H6N6O6 | C3H2N5O4Na |

| Formula Weight | 172.10 | 222.12 | 213.10 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2(1)/c | Pbca | P-1 |

| a (Å) | 8.856(3) | 13.182(2) | 6.284(4) |

| b (Å) | 10.123(3) | 11.574(2) | 6.480(4) |

| c (Å) | 7.189(2) | 10.709(2) | 9.729(6) |

| α (°) | 90 | 90 | 90.73(1) |

| β (°) | 106.94(3) | 90 | 95.294(9) |

| γ (°) | 90 | 90 | 103.08(1) |

| Volume (ų) | 615.5(3) | 1634.9(5) | 365.0(4) |

| Z | 4 | 8 | 2 |

| Density (g/cm³) | 1.857 | 1.806 | 1.939 |

Note: The crystallographic data for this compound is based on the publication in the Chinese Journal of Explosives & Propellants. The data for LLM-116 is for its sodium salt, as readily available single crystal data for the parent compound was not found in the initial search.

From this comparison, several key insights can be drawn. The density of this compound (1.857 g/cm³) is notably higher than that of RDX (1.806 g/cm³). Higher crystal density is a crucial parameter for energetic materials, as it often correlates with superior detonation velocity and pressure. The monoclinic crystal system and P2(1)/c space group of the title compound are common among energetic materials.

Experimental Protocol: Single Crystal X-ray Diffraction of Energetic Materials

The following is a generalized protocol for obtaining single crystal X-ray diffraction data for energetic materials like this compound. Extreme caution and adherence to institutional safety protocols are paramount when handling energetic materials.

1. Crystal Selection and Mounting:

-

Under a stereomicroscope, select a single, well-formed crystal with dimensions typically in the range of 0.1 to 0.3 mm.[2]

-

The crystal should be free of visible defects, such as cracks or twinning.

-

Carefully mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of a suitable adhesive (e.g., paratone oil).[11]

2. Data Collection:

-

Mount the goniometer head with the crystal onto the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to the desired temperature, typically 100 K, using a cryostream to minimize thermal vibrations and potential degradation.[11]

-

Perform an initial series of short exposures to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of φ and ω scans.[2]

-

Collect the full diffraction dataset using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, depending on the crystal's scattering power and absorption characteristics.[1][11]

Workflow for Single Crystal X-ray Diffraction Analysis

Caption: A simplified workflow for single crystal X-ray diffraction analysis.

3. Data Processing and Structure Refinement:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for Lorentz and polarization effects, as well as absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map or place them in calculated positions.

4. Structure Validation and Analysis:

-

Validate the final crystal structure using software tools like PLATON to check for missed symmetry and other potential issues.

-

Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Generate a Crystallographic Information File (CIF) for publication and deposition in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The single crystal X-ray diffraction data for this compound provides a crucial piece of the puzzle in understanding its potential as a next-generation energetic material. Its high crystal density, a key indicator of performance, surpasses that of the widely used RDX. This comparative crystallographic analysis, coupled with a standardized experimental protocol, offers a valuable resource for the energetic materials community. Further investigations into the relationship between the observed crystal structure and performance metrics such as detonation velocity and sensitivity will be instrumental in the continued development of safer and more effective energetic materials.

References

-

Chinese Journal of Explosives & Propellants. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

- Choi, C. S., & Prince, E. (1972). The crystal structure of cyclotrimethylenetrinitramine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(9), 2857–2862.

-

Synthesis and Crystal Structure of 4-Amino-3, 5- Dinitropyrazole Sodium Salt. (2014). AIP Publishing. [Link]

-

Cromer, D. T., & Kay, M. I. (2001). A Review of the Crystal Structures of Common Explosives Part I: RDX, HMX, TNT, PETN, and Tetryl. DTIC. [Link]

- Sorescu, D. C., & Rice, B. M. (2010). Crystal structure prediction for cyclotrimethylene trinitramine (RDX) from first principles. Physical Chemistry Chemical Physics, 12(31), 8769–8779.

- van der Heijden, A. E. D. M., & Bouma, R. H. B. (2004). Crystallization and Characterization of RDX, HMX, and CL-20. Crystal Growth & Design, 4(5), 999–1007.

-

Schmidt, R. D., Lee, G. S., Pagoria, P. F., Mitchell, A. R., & Gilardi, R. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). SciSpace. [Link]

-

Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. [Link]

-

Preparation and Characterization of Cyclotrimethylenetrinitramine (RDX) with Reduced Sensitivity. (2018). MDPI. [Link]

-

Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116) (Technical Report). (2001). OSTI.GOV. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 27, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

- Fang, W.-C., Liao, X.-F., Xiong, Y.-Z., Zhao, P., & Huang, J.-P. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635–637.

-

Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. Retrieved January 27, 2026, from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

- Jasim, H. A., Ismael, H. R., & Hameed, A. S. (2015). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole.

-

Chinese Journal of Explosives and Propellants. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

-

Effect of Aluminum Powder on Underwater Explosion Characteristics of Pressed Explosive. (2015). Korean Society for Precision Engineering. [Link]

- Feng, X., Wang, X., Xu, H., et al. (2015). Influence of Al Powder on the Underwater Explosion Characteristics of Pressed Explosive. Chinese Journal of Explosives & Propellants, 38(1), 64-68.

-

Top 23 Chinese Journal of Explosives and Propellants papers published in 2015. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

- Li, Y.-Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016).

-

Huozhayao Xuebao/Chinese Journal of Explosives and Propellants. (n.d.). Vrije Universiteit Amsterdam. Retrieved January 27, 2026, from [Link]

- El-Gazzar, A. B. A., Gaid, M. M., & Aly, H. M. (2014). Crystal structure of (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1246–o1247.

-

3,4-dinitro-1H-pyrazole. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

4-Chloro-5-methyl-3-nitro-1H-pyrazole-1-ethanamine. (n.d.). CAS Common Chemistry. Retrieved January 27, 2026, from [Link]

- Fischer, N., & Klapötke, T. M. (2017). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as a Heat-Resistant Explosive. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1435–1441.

-

3,4-dinitro-1H-pyrazole. (n.d.). LookChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. [논문]Effect of Aluminum Powder on Underwater Explosion Performance of CL‐20 Based Explosives [scienceon.kisti.re.kr]

- 4. drpress.org [drpress.org]

- 5. Top 23 Chinese Journal of Explosives and Propellants papers published in 2015 [scispace.com]

- 6. Huozhayao Xuebao/Chinese Journal of Explosives and Propellants [journalpublishingguide.vu.nl]

- 7. journals.iucr.org [journals.iucr.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

A Comparative Guide to the Mechanical Sensitivity of Nitropyrazoles: BAM Friction and Impact Test Results

Introduction

Nitropyrazoles represent a burgeoning class of energetic materials, offering a compelling combination of high energy density, thermal stability, and tunable properties.[1][2] As with any energetic material, a thorough understanding of their sensitivity to external stimuli is paramount for ensuring safe handling, storage, and application.[3] This guide provides a comparative analysis of the friction and impact sensitivity of various nitropyrazoles, grounded in experimental data from standardized BAM (Bundesanstalt für Materialforschung und -prüfung) tests. By examining structure-sensitivity relationships, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to advance the development of next-generation energetic materials.

The inherent challenge in designing new explosives lies in balancing high performance with low sensitivity.[4] Nitropyrazoles, with their nitrogen-rich heterocyclic core, offer a versatile scaffold for chemical modification, allowing for the fine-tuning of these critical properties.[1][5] This guide will delve into how modifications such as N-substitution, salt formation, and the introduction of various functional groups influence the mechanical sensitivity of the pyrazole ring.

Comparative Sensitivity Data of Nitropyrazoles

The following table summarizes the BAM impact and friction sensitivity data for a selection of nitropyrazoles and their derivatives, with common explosives included for reference. Lower impact energy (J) and friction force (N) values indicate higher sensitivity.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| Dinitropyrazoles & Derivatives | |||

| 3,4-Dinitropyrazole (3,4-DNP) | >40 | >360 | [6] |

| 3,5-Dinitropyrazole (3,5-DNP) | 8.5 | 240 | [7] |

| N-methacrylated 3,4-DNP | >40 | >360 | [6] |

| N-methacrylated 3,5-DNP | >40 | >360 | [6] |

| N-acryl 3,4-DNP | >40 | >360 | [8] |

| N-allyl 3,4-DNP | >40 | >360 | [8] |

| Trinitropyrazoles & Derivatives | |||

| 3,4,5-Trinitro-1H-pyrazole (TNP) | Comparable to TNT | Comparable to HMX | [9] |

| 1-Trinitromethyl-3,4,5-trinitropyrazole | 7 | 120 | [10] |

| 4-Amino-1-trinitromethyl-3,5-dinitropyrazole | 12 | 240 | [10] |

| 3,4,5-Trinitropyrazole-1-ol | 1 | - | [10] |

| Bridged & Other Derivatives | |||

| bis(3,4,5-trinitropyrazolyl)methane (BTNPM) | 4 | - | [11] |

| bis(4-amino-3,5-dinitropyrazolyl)methane | 7.5 | 240 | [11] |

| Reference Explosives | |||

| RDX | 7.4 - 7.5 | 112 - 120 | [10][12] |

| HMX | 7 | 112 | [10] |

| PETN | 3-4 | 60 | [13] |

| TNT | - | - | [9] |

Experimental Methodologies: BAM Sensitivity Testing

The BAM friction and impact tests are standardized methods for determining the sensitivity of energetic materials to mechanical stimuli.[14][15] These tests are crucial for hazard classification and ensuring safety during handling and transport.[16][17]

BAM Friction Test

The BAM friction test measures the sensitivity of a substance to frictional stimuli.[14] A small sample of the material is subjected to a defined frictional force between a stationary porcelain peg and a moving porcelain plate. The test determines the lowest load at which an explosion, flame, or audible report occurs in a series of trials.[15]

Protocol:

-

A sample of approximately 10 mm³ is placed on the porcelain plate.[14]

-

The porcelain peg is lowered onto the sample, and a specific load (ranging from 5 N to 360 N) is applied via a weighted arm.[14][18]

-

An electric motor moves the porcelain plate back and forth under the peg over a distance of 10 mm.[14]

-

The test is repeated six times at a given load.

-

The result is considered positive if an explosion, spark, or crackling is observed in at least one of the six trials.[14]

-

The friction sensitivity is reported as the lowest load at which a positive result is obtained. A material is generally considered insensitive to friction if the limiting load is greater than 360 N.

BAM Impact Test (Fallhammer)

The BAM impact test, or fallhammer test, assesses the sensitivity of a substance to impact energy.[19] A specified weight is dropped from varying heights onto a sample enclosed in a standardized apparatus. The impact sensitivity is expressed as the impact energy at which there is a 50% probability of initiation (E50) or the lowest energy at which a positive event is observed.[13][15]

Protocol:

-

A small amount of the sample is placed in the testing apparatus, which consists of two steel cylinders and a guide ring.

-

A drop weight (e.g., 1 kg, 5 kg, or 10 kg) is released from a specific height, delivering a known impact energy (in Joules) to the sample.[13]

-

The outcome is observed for any signs of reaction, such as an explosion, flash, or decomposition.

-

A series of tests are conducted at different drop heights to determine the energy level at which a reaction occurs.

-

Statistical methods, such as the Bruceton or "up-and-down" method, are often used to determine the impact energy that causes a reaction in 50% of the trials (the E50 value).[13] Alternatively, the "1 of 6" method determines the limiting impact energy.[20]

Caption: Experimental workflow for BAM friction and impact sensitivity testing.

Analysis of Structure-Sensitivity Relationships

The sensitivity of nitropyrazoles is intrinsically linked to their molecular structure. The data reveals several key trends:

-

Effect of N-Substitution: The substitution of the pyrazole N-H with groups like methacryl, acryl, and allyl has been shown to decrease sensitivity to both impact and friction.[6][8] For instance, both 3,4-DNP and its N-methacrylated derivative are insensitive to impact (>40 J) and friction (>360 N).[6] This desensitization can be attributed to the alteration of the crystal packing and intermolecular interactions, which can dissipate energy more effectively.

-

Influence of Functional Groups: The nature of the functional groups attached to the pyrazole ring plays a critical role.

-

Amino Groups (-NH2): The introduction of amino groups generally leads to a decrease in sensitivity. This is evident in the reduced sensitivity of 4-amino-1-trinitromethyl-3,5-dinitropyrazole (IS = 12 J, FS = 240 N) compared to its non-aminated analogue, 1-trinitromethyl-3,4,5-trinitropyrazole (IS = 7 J, FS = 120 N).[10] This is often attributed to the formation of strong intermolecular hydrogen bonds, which stabilize the crystal lattice.[21]

-

N-oxidation (-OH): Conversely, N-oxidation to form N-hydroxy derivatives can dramatically increase sensitivity, as seen in the case of 3,4,5-trinitropyrazole-1-ol, which has an impact sensitivity of only 1 J.[10]

-

Trinitromethyl Group (-C(NO2)3): The presence of the highly energetic trinitromethyl group tends to increase sensitivity, though this can be mitigated by other functional groups like the amino group.[10]

-

-

Salt Formation: Converting nitropyrazoles into their energetic salts is a common strategy to tune their properties. Often, this leads to materials with reduced sensitivity and improved thermal stability.[1][7] The ionic nature of these salts introduces strong electrostatic interactions that enhance the stability of the crystal lattice.

-

Bridged Structures: Linking two nitropyrazole rings, as in bis(pyrazolyl)methane derivatives, can yield high-performance explosives. However, these compounds, such as BTNPM, can be quite sensitive to impact (4 J).[11] The introduction of amino groups into these bridged structures can improve their insensitivity, as demonstrated by bis(4-amino-3,5-dinitropyrazolyl)methane (IS = 7.5 J, FS = 240 N).[11]

Caption: General structure-sensitivity relationships in nitropyrazoles.

Conclusion

The mechanical sensitivity of nitropyrazoles is a complex property influenced by a multitude of structural factors. The experimental data gathered through standardized BAM friction and impact testing provides invaluable insights for the rational design of new energetic materials. Key strategies to reduce sensitivity include N-alkylation, the introduction of amino groups to promote hydrogen bonding, and the formation of energetic salts. Conversely, functionalities like N-oxides can lead to highly sensitive compounds. This comparative guide underscores the remarkable tunability of the nitropyrazole scaffold, paving the way for the development of advanced energetic materials that are not only powerful but also possess the requisite insensitivity for safe real-world applications.

References

-

AIP Publishing. (n.d.). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. Retrieved from [Link]

-

ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

-

PubMed. (2018, August 15). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Retrieved from [Link]

-

ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link]

-

MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry. Retrieved from [Link]

-

ET Users Group. (n.d.). Test 3 (b) (i): BAM Friction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 3,4,5-trinitropyrazole. Retrieved from [Link]

-

PMC. (2022, November 22). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparison of sensitivities of several typical primary explosives.... Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). LLNL Small-Scale Friction sensitivity (BAM) Test. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

-

Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Research progress in sensitivity test and simulation of energetic materials. Retrieved from [Link]

-

IChemE. (n.d.). Classification of energetic industrial chemicals for transport. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. Retrieved from [Link]

-

UNECE. (n.d.). PART I. Retrieved from [Link]

-

DTIC. (n.d.). Friction Sensitivity of Primary Explosives. Retrieved from [Link]

-

Office of Scientific and Technical Information. (2014, May 28). ABL and BAM Friction Analysis Comparison. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Retrieved from [Link]

-

Wiley Online Library. (n.d.). OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of ni. Retrieved from [Link]

-

UNT Digital Library. (2026, January 24). LLNL Small-Scale Friction sensitivity (BAM) Test. Retrieved from [Link]

-

DEKRA Process Safety. (n.d.). Explosivity Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). The sensitivity of the samples by "BAM" friction test. Retrieved from [Link]

-

OZM Research. (2025, December 4). What is the BAM fall hammer impact sensitivity test? Retrieved from [Link]

-

Bernstein Group. (2013, September 23). Sensitivity and Performance of Azole-Based Energetic Materials. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. Retrieved from [Link]

-

Open Access LMU. (n.d.). Impact and Friction Sensitivities of PETN: II. Sensitivities of the Acidic Material During Manufacturing. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Computational simulation of safety parameters concerning friction and impact sensitivity of tested civil use explosives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. francis-press.com [francis-press.com]

- 4. Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. d-nb.info [d-nb.info]

- 14. etusersgroup.org [etusersgroup.org]

- 15. dekra.us [dekra.us]

- 16. icheme.org [icheme.org]

- 17. unece.org [unece.org]

- 18. osti.gov [osti.gov]

- 19. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 20. d-nb.info [d-nb.info]

- 21. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Ames Test, Toxicity, and Mutagenicity of Methylated Nitropyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mutagenic potential of methylated nitropyrazoles as determined by the bacterial reverse mutation assay, commonly known as the Ames test. We will explore the underlying principles of the test, compare the mutagenicity of various nitropyrazole derivatives, and provide a detailed protocol for conducting this critical genotoxicity assessment.

Introduction: Nitropyrazoles and the Imperative of Genotoxicity Testing

Nitropyrazoles are a class of heterocyclic aromatic compounds characterized by a pyrazole ring substituted with one or more nitro groups. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and as high-energy density materials (HEDMs)[1][2]. Given their potential for widespread use and human exposure, a thorough evaluation of their toxicological profile, particularly their potential to cause DNA mutations, is a critical step in their development and safety assessment.

The Ames test, developed by Bruce N. Ames, is a rapid and widely used biological assay to assess the mutagenic potential of chemical compounds[3][4]. It serves as a crucial initial screening tool for identifying substances that may be carcinogenic. This guide will focus on the application of the Ames test to understand the structure-activity relationships that govern the mutagenicity of methylated nitropyrazoles.

The Ames Test: Principles and Methodological Rationale

The Ames test is a bacterial reverse mutation assay that detects a chemical's ability to induce mutations in the DNA of specific bacterial strains.[3] The core principle relies on using auxotrophic strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in the genes required for synthesizing an essential amino acid, such as histidine (his⁻) or tryptophan (trp⁻)[3][5][6]. These bacteria cannot grow on a medium lacking this specific amino acid.

A test chemical is considered mutagenic if it causes a reverse mutation (reversion) in these bacteria, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar plate[3].

Key Components and Their Scientific Rationale:

-

Bacterial Strains: Different strains are used to detect different types of mutations.

-

TA98 and TA1537: Detect frameshift mutagens, which cause insertions or deletions of DNA base pairs.

-

TA100 and TA1535: Detect base-pair substitution mutagens, where one DNA base is replaced by another.[6]

-

TA102 and E. coli WP2 strains: Detect mutagens that cause oxidative and other types of DNA damage.[7][8] The genetic background of these strains is often modified to enhance their sensitivity, for instance, by impairing their DNA repair mechanisms.[9]

-

-

Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body (pro-mutagens).[10] To mimic this mammalian metabolism, a liver extract, known as the S9 fraction, is often added to the test system.[11] This fraction is the supernatant obtained from centrifuging a liver homogenate at 9000g and contains a mixture of metabolic enzymes, including cytochrome P450s.[11] The S9 is typically prepared from rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone to enhance metabolic capacity.[10][12]

Comparative Mutagenicity of Methylated Nitropyrazoles: A Structure-Activity Analysis

The mutagenic potential of nitropyrazoles is highly dependent on their chemical structure, specifically the number and position of nitro and methyl groups. While comprehensive public data on a wide range of methylated nitropyrazoles is limited, we can infer structure-activity relationships from studies on related nitroaromatic and heterocyclic compounds.

Studies on nitroimidazoles, which are structurally related to nitropyrazoles, have shown that the presence of a nitro group at the 5-position is critical for mutagenic and genotoxic activity.[13] The mutagenic potency is further modulated by substituents at other positions on the ring.[13] For many nitroaromatic compounds, mutagenicity is often linked to the enzymatic reduction of the nitro group to a reactive hydroxylamine intermediate, which can then form adducts with DNA.

Table 1: Hypothetical Comparative Mutagenicity of Methylated Nitropyrazoles (Note: This table is illustrative, based on established principles of structure-activity relationships for nitroaromatic compounds. Specific experimental data would be required for definitive comparison.)

| Compound | Structure | Predicted Mutagenic Potency (TA100, +S9) | Rationale |

| Pyrazole | C₃H₄N₂ | None | Lacks the activating nitro group. |

| 3-Methylpyrazole | C₄H₆N₂ | None | Lacks the activating nitro group.[14] |

| 4-Nitropyrazole | C₃H₃N₃O₂ | Moderate | The nitro group is essential for mutagenicity. |

| 3-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | Moderate to High | The electron-donating methyl group may influence the reduction potential of the nitro group, potentially increasing mutagenicity. |

| 1,3-Dinitropyrazole | C₃H₂N₄O₄ | High | The presence of two nitro groups increases the potential for metabolic activation and DNA damage.[1] |

| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | Very High | Multiple nitro groups significantly increase the electrophilic character and genotoxic potential.[1] |

Detailed Experimental Protocol: Ames Plate Incorporation Assay

This protocol adheres to the standards outlined in OECD Guideline 471 for the bacterial reverse mutation test.[6][8]

Materials and Reagents:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535).[15]

-

Test compound (methylated nitropyrazole) and vehicle (e.g., DMSO, water).

-

Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).[6]

-

S9 fraction from induced rat liver and S9 mix cofactors (NADP, glucose-6-phosphate, MgCl₂, KCl).[12][16]

-

Minimal glucose agar plates.

-

Top agar (containing a trace amount of histidine and biotin).

-

Sterile glassware and consumables.

Step-by-Step Methodology:

-

Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Preparation of Test Solutions: Prepare a range of concentrations of the test compound. A preliminary toxicity test is often conducted to determine the appropriate concentration range.

-

Plate Labeling: Clearly label all minimal glucose agar plates for each strain, compound concentration, and condition (+/- S9).

-

Assay Procedure (Plate Incorporation): a. To 2 mL of molten top agar (kept at 45°C), add in the following order: i. 0.1 mL of the overnight bacterial culture. ii. 0.1 mL of the test compound solution (or vehicle/positive control). iii. 0.5 mL of S9 mix (for metabolic activation) or a sterile phosphate buffer (for tests without activation).[9] b. Vortex the tube gently but quickly. c. Pour the entire mixture onto the surface of a minimal glucose agar plate.[17] d. Gently tilt and rotate the plate to ensure the top agar spreads evenly. e. Allow the top agar to solidify completely.

-

Incubation: Invert the plates and incubate at 37°C for 48-72 hours.[9]

-

Colony Counting: Count the number of revertant colonies on each plate.

Data Interpretation:

A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and, for at least one concentration, the number of revertants is at least twice the average number of the vehicle control (the "2-fold rule").

Visualizing the Workflow and Key Concepts

Ames Test Experimental Workflow

Caption: A flowchart illustrating the key steps of the Ames plate incorporation test.

Conceptual Pathway of Metabolic Activation

Caption: The role of the S9 mix in converting a pro-mutagen into a DNA-reactive species.

Conclusion